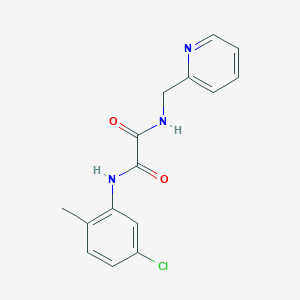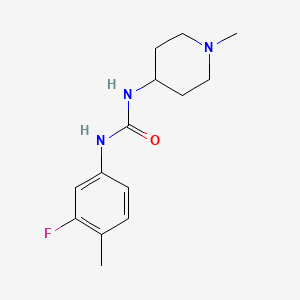
N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide" involves several key reactions, including the formation of stable dication structures derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde. The synthesis processes often employ reagents like sodium carbonate, zinc dust, ammonium chloride, and manganese chloride in methanol, leading to complex structures with high yields (Keypour et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds structurally related to "N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide" reveals detailed insights into their geometric configuration. For example, studies on chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) showcase the tetragonal space group with significant attention to the Pd-N and Pd-Cl bond lengths, highlighting the compound's square-planar coordination and unique molecular geometry (Mulqi et al., 1982).
Chemical Reactions and Properties
The reactivity and chemical properties of "N-(5-chloro-2-methylphenyl)-N'-(2-pyridinylmethyl)ethanediamide" and related compounds involve intriguing reactions. For instance, reactions of N-substituted 6-chloro-4-phenyl-2 (1H)-pyridones with ethylenediamine and other compounds lead to condensed heterocyclic pyridones, indicating a versatile chemical behavior capable of generating compounds with significant biological activities (Kubo et al., 1979).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and X-ray Structural Determination : A study by Keypour et al. (2009) described the synthesis of a stable dication derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde, showcasing the versatility of related compounds in forming stable structures for further applications Keypour, H., Azadbakht, R., Salehzadeh, S., Rudbari, H., Adams, H. (2009). Tetrahedron Letters, 50, 169-171.
Mn(II) Mononuclear Complexes with Amino-pyridine Ligands : Hureau et al. (2008) synthesized Mn(II) complexes using pentadentate amino-pyridine ligands, including studies on their structures and electron paramagnetic resonance, which could have implications for the development of coordination compounds Hureau, C., Groni, S., Guillot, R., Blondin, G., Duboc, C., Anxolabéhère‐Mallart, E. (2008). Inorganic Chemistry, 47(20), 9238-47.
Phase-Transfer Catalyst in Synthesis : A method involving phase-transfer catalysis for synthesizing N,N,N',N'-tetrakis(2-pyridylmethyl)-α,ω-alkanediamines demonstrates the chemical flexibility and utility of related structures in organic synthesis Sato, M., Mori, Y., Iida, T. (1992). Synthesis, 1992, 539-540.
Applications in Medicinal Chemistry and Material Science
Antidepressant and Nootropic Agents : Thomas et al. (2016) explored the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, showcasing potential applications of structurally related compounds in developing CNS active agents Thomas, A. B., Nanda, R., Kothapalli, L., Hamane, S. C. (2016). Arabian Journal of Chemistry, 9.
Polyaniline Models for Organic Electronics : Lokshin et al. (2001) investigated the protonation and electron transfer in low-molecular-weight models of polyaniline, important for organic electronics, indicating the broad range of applications for compounds with similar structural motifs Lokshin, N. A., Pyshkina, O., Golubev, V. B., Sergeyev, V., Zezin, A., Kabanov, V., Levon, K., Piankijsakul, S. (2001). Macromolecules, 34, 5480-5486.
Propiedades
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-5-6-11(16)8-13(10)19-15(21)14(20)18-9-12-4-2-3-7-17-12/h2-8H,9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITPQZADIRYGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)
![1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)
![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)
![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)
![2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide](/img/structure/B4623788.png)
![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)
![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)
![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)
![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)
![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4623830.png)